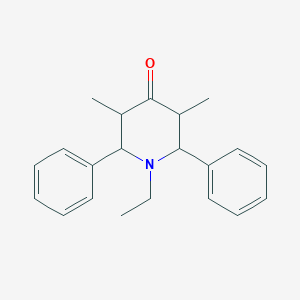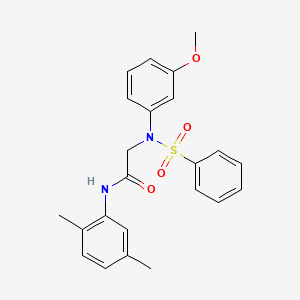![molecular formula C19H13ClN2O3 B4925206 4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as CNQX, is a potent and selective antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its role in neuroscience research.
Mechanism of Action
CNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and preventing the flow of ions through the channel. This results in the inhibition of fast excitatory synaptic transmission in the brain. CNQX has a high affinity for AMPA receptors and is highly selective for this receptor subtype.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to inhibit long-term potentiation (LTP), a process that is thought to be involved in learning and memory. CNQX has also been shown to reduce the frequency and amplitude of spontaneous excitatory synaptic currents, indicating that it can modulate synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CNQX in lab experiments is its high selectivity for AMPA receptors. This allows researchers to specifically study the effects of blocking these receptors without affecting other receptor subtypes. However, CNQX has a relatively short half-life and can be rapidly metabolized by the body. This can make it difficult to maintain a consistent level of CNQX in experiments over time.
Future Directions
There are a number of future directions for research involving CNQX. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and stroke. Researchers are also investigating the potential therapeutic use of CNQX in these conditions. Another area of interest is the development of new compounds that are more potent and selective than CNQX. These compounds could be used to further elucidate the role of glutamate receptors in the brain and may have therapeutic potential in neurological disorders.
Synthesis Methods
CNQX can be synthesized by the reaction of 2-amino-3-chlorobenzoic acid with 3-nitro-4-chlorobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield CNQX. The synthesis of CNQX is a complex process that requires careful attention to detail and precise measurements.
Scientific Research Applications
CNQX is widely used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is commonly used to block the activity of AMPA receptors, which are responsible for fast excitatory synaptic transmission in the brain. By blocking AMPA receptors, CNQX can be used to study the effects of glutamate on neuronal activity and plasticity.
properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-16-8-6-12(9-17(16)22(24)25)15-10-18(23)21-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNJFNRSARUTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)



![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)



![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)